molecular formula C18H15FN4OS B2423295 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole CAS No. 1286716-82-2

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole

Cat. No.: B2423295
CAS No.: 1286716-82-2
M. Wt: 354.4
InChI Key: RYUNRBXOGMDFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring through an ethyl chain, with a fluorobenzyl thioether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of Benzimidazole: The synthesis begins with the formation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.

    Oxadiazole Formation: The next step involves the cyclization of a hydrazide intermediate with a carbonyl compound to form the 1,3,4-oxadiazole ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like thiols or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Chemical Biology: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Industrial Applications: It may be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity. The fluorobenzyl thioether group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-chlorobenzyl)thio)-1,3,4-oxadiazole
  • 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-methylbenzyl)thio)-1,3,4-oxadiazole
  • 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl thioether group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS/c19-13-7-5-12(6-8-13)11-25-18-23-22-17(24-18)10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUNRBXOGMDFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.